molecular formula C34H36O6 B12846793 2,3,4,6-Tetra-O-benzyl-L-mannopyranose

2,3,4,6-Tetra-O-benzyl-L-mannopyranose

Cat. No.: B12846793
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-UVCKBNAOSA-N
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Description

2,3,4,6-Tetra-O-benzyl-L-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of benzyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis, particularly in the preparation of glycosylation reactions and as a reagent for the synthesis of various glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose is typically synthesized from methyl α-D-mannopyranoside. The process involves the protection of the hydroxyl groups with benzyl groups. This is achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The key steps involve the protection of hydroxyl groups and purification through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-L-mannopyranose is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-L-mannopyranose primarily involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at specific positions. This compound facilitates the formation of glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates .

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Comparison: 2,3,4,6-Tetra-O-benzyl-L-mannopyranose is unique due to its specific configuration and the presence of benzyl groups at positions 2, 3, 4, and 6. This configuration allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. Compared to its analogs, it offers distinct reactivity and selectivity in glycosylation reactions .

Properties

Molecular Formula

C34H36O6

Molecular Weight

540.6 g/mol

IUPAC Name

(3R,4R,5S,6S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34?/m0/s1

InChI Key

OGOMAWHSXRDAKZ-UVCKBNAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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